N-Dodécyl-N,N-diméthyl-3-ammonio-1-propanesulfonate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of the compound has not been directly addressed in the searched literature. However, the general approach to synthesizing such zwitterionic surfactants often involves the alkylation of tertiary amines followed by the introduction of sulfonate groups. These synthetic routes are tailored to yield surfactants with specific chain lengths and functional groups, allowing for controlled study of their properties and interactions.

Molecular Structure Analysis

Molecular dynamics simulations have provided insights into the molecular structure of the compound. The studies highlight its ability to form closely packed monolayers at the air/water interface, with the sulfonic groups of the hydrophilic head interacting strongly with water molecules. This interaction is crucial for the compound's surfactant properties and its ability to aggregate in aqueous solutions (Qu et al., 2016).

Chemical Reactions and Properties

The compound's chemical reactivity, particularly in the context of its interaction with ions like Ca2+, demonstrates salt resistance behavior, especially with divalent ions. This is attributed to the minimal change in the number of hydrogen bonds between the surfactant molecules and water molecules upon the addition of Ca2+ ions, indicating a stable interaction with water despite the presence of salts (Qu et al., 2016).

Physical Properties Analysis

The compound's ability to form micelles and its interaction with water molecules have been extensively studied using molecular dynamics simulations. These studies show that the compound can form spherical-like micelle structures in water, with the hydrophobic tails becoming more ordered as the concentration of the compound increases. This ordering effect is crucial for understanding the compound's solubilizing capabilities and its use in applications requiring the formation of micelles (Qu et al., 2017).

Chemical Properties Analysis

The compound exhibits interesting interfacial behaviors, especially in mixed surfactant systems. It has synergistic effects when mixed with other surfactants, such as Sodium Dodecyl Benzene Sulfonate (SDBS), at the oil/water interface. This synergism is attributed to the strong interaction between the sulfonic groups of the compound and water molecules, as well as the electrostatic interactions between the compound and other surfactants. These interactions lead to enhanced surfactant properties, such as reduced interfacial tension and improved solubilization capabilities (Li et al., 2017).

Applications De Recherche Scientifique

Solubilisation des protéines

N-Dodécyl-N,N-diméthyl-3-ammonio-1-propanesulfonate est un détergent zwitterionique utilisé pour la solubilisation des protéines . Cette application est cruciale dans le domaine de la biochimie, où les protéines doivent être solubilisées pour diverses techniques analytiques.

Étude des changements de structure des protéines

Ce composé a été utilisé dans une étude pour évaluer le changement de structure des protéines dans un système mixte de tensioactifs ioniques et zwitterioniques . Cela est important pour comprendre le comportement des protéines dans différents environnements.

Interaction avec les liquides ioniques

Il a également été utilisé dans une étude pour étudier l'interaction entre le liquide ionique et le tensioactif zwitterionique . Cette recherche peut fournir des informations sur le comportement des liquides ioniques, qui suscitent un intérêt croissant en raison de leurs applications potentielles dans divers domaines.

Études d'adsorption

L'adsorption de this compound sur les surfaces a été étudiée . De telles études sont importantes pour comprendre le comportement de ce composé sur différentes surfaces, ce qui peut avoir des implications dans divers domaines tels que la science des matériaux et la science de l'environnement.

Mesures électrochimiques

Des mesures électrochimiques, notamment la voltamétrie cyclique, la capacité différentielle et la chronocoulométrie, ont été utilisées pour caractériser les comportements d'adsorption de ce tensioactif zwitterionique sur la surface de l'électrode Au(111) . Cela peut fournir des informations précieuses sur l'interaction de ce composé avec les surfaces métalliques, ce qui peut être utile dans des domaines tels que l'électrochimie et la science des matériaux.

Formation d'agrégats de surface

Il y a un intérêt significatif pour l'agrégation de surface des tensioactifs ioniques, zwitterioniques et neutres . This compound, étant un tensioactif zwitterionique, peut être utilisé pour étudier la formation d'agrégats de surface. Cela peut fournir des informations sur le comportement des tensioactifs à une interface solide-solution.

Mécanisme D'action

Target of Action

N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, also known as Lauryl sulfobetaine, is primarily targeted at proteins . It is used for protein solubilization , which involves breaking down the protein structure to make it soluble.

Mode of Action

As a zwitterionic detergent, N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate interacts with proteins by disrupting the hydrophobic interactions that maintain the protein’s tertiary structure . This leads to the unfolding of the protein and increases its solubility.

Biochemical Pathways

The compound doesn’t directly affect any specific biochemical pathways. Instead, it facilitates the study of these pathways by enabling the extraction and solubilization of proteins .

Pharmacokinetics

As a detergent, it is expected to have good solubility in water .

Result of Action

The primary result of the action of N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is the solubilization of proteins . This allows for the study of proteins in a soluble state, facilitating various biochemical and biophysical analyses.

Safety and Hazards

N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Personal protective equipment/face protection should be worn when handling this chemical. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

Orientations Futures

While specific future directions for N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate were not found in the search results, it has been used in research to assess protein structural changes in a mixed system of ionic and zwitterionic surfactants . This suggests potential future applications in the study of protein structures and interactions.

Propriétés

IUPAC Name |

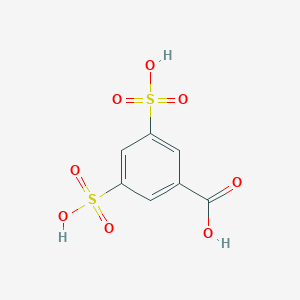

3-[dodecyl(dimethyl)azaniumyl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37NO3S/c1-4-5-6-7-8-9-10-11-12-13-15-18(2,3)16-14-17-22(19,20)21/h4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWSFJTYBVKZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

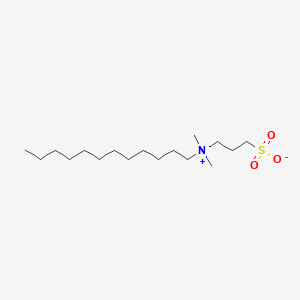

CCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049222 | |

| Record name | 3-(Dodecyldimethylammonio)propanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nearly white to white hygroscopic crystalline powder; [TCI America MSDS] | |

| Record name | N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21215 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

14933-08-5, 68201-55-8 | |

| Record name | N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14933-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dodecyldimethylammonio)propanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014933085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanaminium, N,N-dimethyl-N-(3-sulfopropyl)-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Dodecyldimethylammonio)propanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyldimethyl(3-sulphonatopropyl)ammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Betaines, coco alkyldimethyl(3-sulfopropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL SULTAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6P3KW3E8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does DDAPS interact with anionic polyelectrolytes like polyvinyl sulfate (PVS)?

A1: DDAPS influences the adsorption of cationic surfactants, like dodecyltrimethylammonium bromide (DTABr), onto anionic polyelectrolytes such as PVS. [] This interaction modifies the overall charge distribution and affects the system's behavior.

Q2: How does DDAPS affect the behavior of cationic surfactants in mixed systems?

A2: In mixed systems with cationic surfactants like DTABr, DDAPS impacts the critical micelle concentration (CMC) and the composition of micelles. [] This influence stems from the interplay of electrostatic and hydrophobic interactions between the different surfactant molecules.

Q3: Does the presence of DDAPS affect the adsorption of other surfactants to surfaces?

A3: Yes, the presence of DDAPS can significantly alter the adsorption behavior of other surfactants, especially cationic ones, on surfaces like glass. [] This influence arises from intermolecular coupling between electrostatic and hydrophobic interactions.

Q4: How does the order of addition of DDAPS and anionic surfactants like SDS affect protein structure?

A4: Interestingly, the final helical structure of proteins like bovine serum albumin (BSA) in a mixed system of DDAPS and SDS depends on the final concentrations of the two surfactants, rather than the order of addition. [] This behavior highlights the complex interplay of mixed micelle formation and surfactant-protein interactions.

Q5: What is the molecular formula and weight of DDAPS?

A5: The molecular formula of DDAPS is C17H37NO3S, and its molecular weight is 351.56 g/mol.

Q6: Is DDAPS compatible with different solvent systems?

A6: DDAPS exhibits compatibility with various solvents, including water, ethanol, and mixtures of water and organic solvents. [] This compatibility makes it a versatile compound for applications requiring diverse solvent environments.

Q7: How does the addition of salts impact the behavior of DDAPS in solution?

A7: The addition of salts, especially those with multivalent cations like Ca2+, can influence the properties of DDAPS solutions. [] For instance, the presence of Ca2+ ions can alter the hydration behavior of DDAPS at the air-water interface.

Q8: Does DDAPS exhibit any catalytic properties?

A8: While not a catalyst itself, DDAPS can influence the activity of catalysts in certain systems. For example, in the presence of a Zr(IV)-substituted Keggin polyoxometalate catalyst, DDAPS can affect the hydrolysis rate of ovalbumin, a protein. [] This influence likely arises from interactions between DDAPS, the catalyst, and the protein.

Q9: Have molecular dynamics (MD) simulations been employed to study DDAPS?

A9: Yes, MD simulations have proven valuable in understanding the behavior of DDAPS. These simulations have provided insights into the formation of DDAPS monolayers at the air-water interface, [] the structure and hydration of DDAPS micelles, [, ] and the interactions of DDAPS with ions and other molecules. [, ]

Q10: How does the structure of DDAPS contribute to its properties?

A10: The zwitterionic nature of DDAPS, with its positively charged quaternary ammonium group and negatively charged sulfonate group, plays a crucial role in its behavior. This zwitterionic character influences its solubility, aggregation behavior, and interactions with other molecules.

Q11: How does the length of the alkyl chain in zwitterionic surfactants affect their interactions with other molecules?

A11: The length of the alkyl chain in zwitterionic surfactants like DDAPS significantly influences their interactions with other molecules, such as polymers like polyacrylamide (PAM). [] This influence stems from the balance between hydrophobic and electrostatic interactions.

Q12: How does DDAPS perform in formulations with other surfactants?

A12: DDAPS can be formulated with other surfactants, both ionic and non-ionic, to modify the properties of the resulting solutions. [, ] For instance, mixtures of DDAPS with anionic SDS can form mixed micelles with altered properties compared to individual surfactant solutions.

A12: As DDAPS is primarily researched for its physicochemical properties and not as a pharmaceutical drug, SHE regulations pertaining to drug development are not directly applicable in this context.

Q13: Are there any alternatives or substitutes for DDAPS in specific applications?

A24: Depending on the specific application, other zwitterionic surfactants with varying chain lengths or headgroups, as well as non-ionic or ionic surfactants, could be considered as alternatives to DDAPS. [, ] The choice of the most suitable surfactant depends on the desired properties and the specific application.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine](/img/structure/B86282.png)

![2-Azaspiro[4.5]decane](/img/structure/B86298.png)

![Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate](/img/structure/B86299.png)